molecular formula C15H21N3O B7541562 N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide

N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No. B7541562
M. Wt: 259.35 g/mol
InChI Key: ALVVLHKTTUSYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide, commonly known as DMAC, is a synthetic compound that belongs to the indole class of organic compounds. It is a white crystalline powder that is soluble in organic solvents like chloroform, methanol, and ethanol. DMAC has been widely used in scientific research for its various biological and pharmacological properties.

Mechanism of Action

DMAC exerts its pharmacological effects by inhibiting the activity of cyclic AMP phosphodiesterase, which leads to an increase in the intracellular concentration of cyclic AMP. This, in turn, activates protein kinase A, which regulates various cellular processes like gene expression, metabolism, and cell proliferation.
Biochemical and Physiological Effects:
DMAC has been found to have various biochemical and physiological effects on the body. It has been shown to reduce the inflammation and bronchoconstriction associated with asthma and COPD. It also has a vasodilatory effect, which makes it useful in the treatment of hypertension and other cardiovascular disorders.

Advantages and Limitations for Lab Experiments

DMAC is a useful tool for scientific research, as it has various pharmacological properties that can be studied in vitro and in vivo. However, it is important to note that DMAC is a synthetic compound and may not accurately represent the effects of natural compounds in the body. Additionally, DMAC may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on DMAC. One area of interest is the development of novel DMAC analogs with improved pharmacological properties. Another area of research is the identification of the specific cellular targets of DMAC, which can help to elucidate its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of DMAC in humans, which can pave the way for its use in the treatment of various diseases.

Synthesis Methods

DMAC can be synthesized by the reaction of indole-5-carboxylic acid with N,N-dimethyl-1,2-ethanediamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure DMAC.

Scientific Research Applications

DMAC has been extensively used in scientific research for its various biological and pharmacological properties. It has been found to be a potent inhibitor of cyclic AMP phosphodiesterase, which makes it useful in the treatment of various diseases like asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-10-11(2)17-14-6-5-12(9-13(10)14)15(19)16-7-8-18(3)4/h5-6,9,17H,7-8H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVVLHKTTUSYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NCCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide

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